![molecular formula C19H20F3N3O2 B2668349 3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone CAS No. 338782-11-9](/img/structure/B2668349.png)
3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridinone ring, followed by the introduction of the trifluoromethyl, benzyl, and methylpiperazino groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinone ring, a planar, aromatic structure, could confer stability to the molecule. The trifluoromethyl group is highly electronegative, which could affect the electronic distribution in the molecule and influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the pyridinone ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility in different solvents .Scientific Research Applications
Lipophilic Coordination Compounds and Metal Complexes
Research on lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, shows the potential of pyridinone derivatives in forming complexes with metals. These compounds have been studied for their chemical properties using various techniques, suggesting potential applications in materials science and coordination chemistry (Zaihui Zhang et al., 1991).
Phosphorescent Properties of Metal Complexes
Another study focused on the synthesis and characterization of iridium complexes with tridentate pyrazolyl ligands, highlighting the phosphorescent properties of these compounds. This research indicates the relevance of such compounds in the development of materials for optical applications, such as in organic light-emitting diodes (OLEDs) and other photonic devices (Lifen Yang et al., 2008).
Antibacterial Applications
The study of marbofloxacin, a compound related to the queried chemical structure, involves examining its molecular configuration, which has implications for its antibacterial properties. Such research could provide insights into designing new antibacterial agents based on structural modifications of the pyridinone core (Jin Shen et al., 2012).
PKCtheta Inhibitors for Therapeutic Applications
The development of C-5 substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors, keeping a specific group constant while varying another, demonstrates the versatility of pyridinone derivatives in therapeutic applications. Such compounds could be crucial in developing treatments for diseases involving the protein kinase C theta (PKCθ) pathway (Joan Subrath et al., 2009).
Supercapacitors and Energy Storage
Research on the use of para-Benzoquinone ionic liquid redox electrolyte in hybrid supercapacitors suggests the potential application of pyridinone derivatives in energy storage technologies. Such studies underscore the importance of structural design in developing efficient and high-performance supercapacitors (P. Navalpotro et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-23-9-11-24(12-10-23)17(26)16-3-2-8-25(18(16)27)13-14-4-6-15(7-5-14)19(20,21)22/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMCAOFCSSJQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.